molecular formula C11H8D7NO2 B1141656 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid CAS No. 1219803-44-7

4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid

Cat. No. B1141656
CAS RN: 1219803-44-7
M. Wt: 200.2854324
InChI Key:
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Description

4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid, also known as 4-DBAB, is a synthetic derivative of benzoic acid with a unique structure that has proven to be a useful compound in scientific research. The deuterium-labeled compound is a valuable tool for researchers in the fields of biochemistry, physiology, and pharmacology, as it can be used to trace the metabolic pathways of a variety of compounds.

Scientific Research Applications

As a deuterium-labeled compound, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid is a valuable tool for researchers studying metabolic pathways. In particular, it has been used to trace the metabolic pathways of drugs, proteins, and peptides in a variety of organisms. Additionally, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid has been used to study the effects of environmental stressors on metabolic pathways, as well as to investigate the effects of drugs on metabolic processes.

Mechanism of Action

4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid acts as a tracer molecule in metabolic pathways, allowing researchers to trace the metabolic pathways of compounds. When a compound is metabolized, the deuterium atoms in 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid are incorporated into the metabolite, allowing researchers to track the metabolite's pathway through the body.
Biochemical and Physiological Effects
Due to its deuterium atoms, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid is not metabolized by the body. As such, it has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid in lab experiments is its ability to trace metabolic pathways. Additionally, it is a relatively inexpensive compound, making it a cost-effective tracer molecule. The main limitation of 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid is its potentially limited availability, as it is not widely used in research.

Future Directions

The potential future directions for 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid research include using it to study the metabolic pathways of new compounds, as well as to investigate the effects of environmental stressors on metabolic pathways. Additionally, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid could be used to study the effects of drugs on metabolic processes. Finally, it could be used to study the effects of dietary components on metabolic pathways.

Synthesis Methods

4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid can be synthesized through a series of steps starting with the reaction of 1,1,2,2,3,3-hexadeuteriobutanol with benzoic anhydride in the presence of a catalytic amount of pyridine. This reaction yields the intermediate 4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid anhydride, which can then be hydrolyzed with aqueous acid to produce the final product, 4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid.

properties

IUPAC Name

4-[deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)/i2D2,3D2,8D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCRFDDXAVMSLM-MJWSLMPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])N([2H])C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid

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